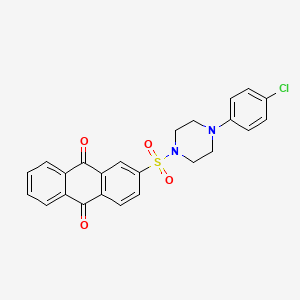

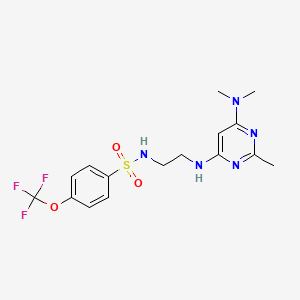

![molecular formula C19H16N2O2S B2514155 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate CAS No. 1396890-64-4](/img/structure/B2514155.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate, also known as BTAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate and its derivatives have been explored for their antimicrobial properties. Studies have shown that these compounds possess moderate activities against a range of Gram-positive and Gram-negative bacterial strains. Notably, certain derivatives with methoxyphenyl or ethoxyphenyl groups on the β-lactam ring exhibited enhanced antimalarial potency. Moreover, these compounds showed potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018).

Antifungal and Antibacterial Applications

Azetidin-2-ones derivatives of this compound have demonstrated moderate to good antifungal and antibacterial inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. These findings highlight the potential of these compounds in addressing antimicrobial resistance issues (Gilani et al., 2016).

Applications in Corrosion Inhibition

Derivatives of this compound have been identified as efficient corrosion inhibitors. Studies involving oil-well tubular steel in hydrochloric acid solutions found that these compounds significantly increased corrosion inhibition efficiency. The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm, indicating their effectiveness in protecting metal surfaces from corrosion (Yadav et al., 2015).

Neuroprotective Activity

Certain triazolbenzo[d]thiazole derivatives synthesized from this compound-related compounds have shown significant neuroprotective activity. These findings are particularly relevant in the study of neurodegenerative diseases and suggest potential therapeutic applications for these compounds (Avila et al., 2012).

Antioxidant Properties

Some derivatives of this compound have been explored for their antioxidant properties. In vitro studies indicated potent antioxidant activity, which could be valuable in the development of treatments for oxidative stress-related diseases (Jaishree et al., 2012).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets, leading to changes in the cellular processes of the pathogen . For instance, they can inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been associated with the disruption of cell wall biosynthesis in mycobacterium tuberculosis by inhibiting the dpre1 enzyme . This inhibition can lead to downstream effects such as the death of the bacteria.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They can disrupt the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria .

Propiedades

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-18(11-10-14-6-2-1-3-7-14)23-15-12-21(13-15)19-20-16-8-4-5-9-17(16)24-19/h1-11,15H,12-13H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAZZYOJUWRKLN-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

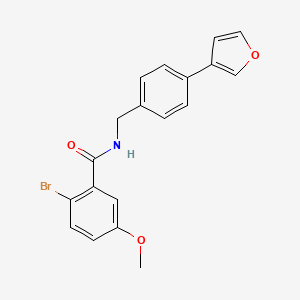

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)

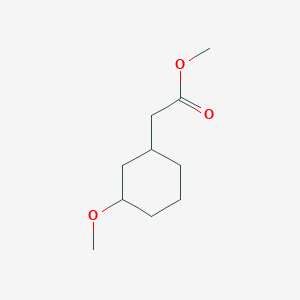

![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2514075.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)

![N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2514089.png)

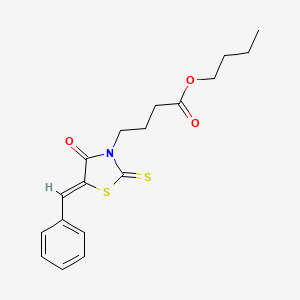

![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)